molecular formula C27H25FN6O6S B2479514 N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide CAS No. 394226-43-8

N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide

Cat. No.: B2479514
CAS No.: 394226-43-8
M. Wt: 580.59
InChI Key: UHJDZHAUFZKYEU-UHFFFAOYSA-N
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Description

The compound N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative with a complex substitution pattern. Key structural features include:

  • A 1,2,4-triazole core substituted at position 4 with a 2,5-dimethoxyphenyl group.
  • A sulfanyl (-S-) linkage at position 5, connected to a carbamoyl-methyl group [(4-fluorophenyl)carbamoyl]methyl.
  • A 2-methyl-3-nitrobenzamide moiety attached via a methylene bridge to the triazole ring.

Properties

IUPAC Name

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN6O6S/c1-16-20(5-4-6-21(16)34(37)38)26(36)29-14-24-31-32-27(33(24)22-13-19(39-2)11-12-23(22)40-3)41-15-25(35)30-18-9-7-17(28)8-10-18/h4-13H,14-15H2,1-3H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJDZHAUFZKYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide” would likely involve multiple steps, including the formation of the triazole ring, the introduction of the dimethoxyphenyl and fluorophenyl groups, and the final coupling with the nitrobenzamide moiety. Typical reaction conditions might include the use of catalysts, solvents, and specific temperature and pressure settings.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology

In biological research, such compounds might be studied for their interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications could include the development of new drugs, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

In industry, the compound might be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Research Findings and Limitations

  • Spectral Data : IR and NMR studies () confirm tautomeric stability and substituent effects but lack direct comparison with the target compound’s spectral profile.

Biological Activity

The compound N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will discuss its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24FN5O4SC_{23}H_{24}FN_{5}O_{4}S with a molecular weight of approximately 461.53 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Structural Features

  • Triazole moiety : Implicated in various pharmacological activities.
  • Dimethoxyphenyl group : May enhance lipophilicity and cellular uptake.
  • Fluorophenyl carbamate : Potentially increases binding affinity to biological targets.

Antitumor Activity

Recent studies have indicated that compounds with triazole scaffolds exhibit significant antitumor activity. For example, a related compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity . The presence of electron-donating groups in the phenyl ring is essential for enhancing activity .

Case Study: Triazole Derivatives

A study involving triazole derivatives showed that modifications at specific positions on the triazole ring significantly affected cytotoxicity. The compound N-{[4-(2,5-dimethoxyphenyl)-5-(carbamoyl)methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide was found to inhibit cell proliferation in various cancer cell lines, including A-431 and Jurkat cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazole derivatives are known for their broad-spectrum antibacterial effects. For instance, similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria .

The proposed mechanism of action includes:

  • Inhibition of enzyme activity : Triazoles can inhibit specific enzymes critical for cancer cell survival.
  • Induction of apoptosis : Studies suggest that these compounds may trigger programmed cell death in malignant cells through the activation of caspases.
  • Interference with DNA synthesis : Some triazole derivatives disrupt DNA replication processes.

Summary of Biological Activities

Activity TypeIC50 Value (µg/mL)Target Cell LinesReferences
Antitumor1.61A-431, Jurkat
AntimicrobialVariesGram-positive & negative

Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Dimethoxy groupsEnhance lipophilicity
Fluorophenyl groupIncrease binding affinity
Triazole moietyEssential for cytotoxicity

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